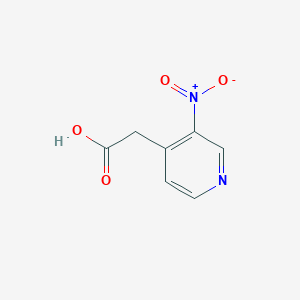

2-(3-Nitropyridin-4-yl)acetic acid

Description

Background and Significance of Pyridine-Acetic Acid Derivatives in Contemporary Chemical Research

Pyridine (B92270) and its derivatives are fundamental scaffolds in organic and medicinal chemistry. researchgate.netnih.gov The incorporation of an acetic acid moiety onto the pyridine ring gives rise to pyridine-acetic acid derivatives, a class of compounds with significant research interest. These derivatives serve as crucial building blocks in the synthesis of more complex molecules and exhibit a wide range of biological activities, making them valuable in drug discovery and development. researchgate.netnih.gov Their utility also extends to materials science, where they can be used as ligands for the formation of coordination polymers and metal-organic frameworks. chemimpex.com The basic nitrogen atom in the pyridine ring can participate in hydrogen bonding, which is a critical interaction in biological systems and crystal engineering. nih.gov

Specific Research Rationale for Investigating 2-(3-Nitropyridin-4-yl)acetic acid

The specific compound, this compound, presents a unique combination of functional groups that drives its research interest. The pyridine ring provides a core heterocyclic structure, while the acetic acid group offers a site for further chemical modification or interaction with biological targets. The presence of a nitro group (NO2) is particularly significant. The nitro group is a strong electron-withdrawing group, which profoundly influences the electronic properties of the pyridine ring, making it more susceptible to nucleophilic substitution reactions. nih.gov This feature is highly advantageous for synthetic chemists looking to introduce a variety of functional groups onto the pyridine core. nih.gov The study of this specific isomer, with the nitro group at the 3-position and the acetic acid at the 4-position, allows for the investigation of the specific electronic and steric effects of this substitution pattern on the molecule's reactivity and properties.

Overview of Key Academic Disciplines Engaging with this compound

The investigation of this compound and related compounds primarily falls within the following academic disciplines:

Organic Synthesis: Researchers in this field focus on developing efficient and novel methods for the preparation of this compound and using it as a versatile intermediate for the synthesis of more complex molecules. nih.gov

Medicinal Chemistry: The structural motifs present in this compound are of interest to medicinal chemists for the design and synthesis of potential therapeutic agents. Pyridine derivatives have shown a broad spectrum of biological activities. researchgate.netresearchgate.net

Materials Science: The ability of the pyridine nitrogen and the carboxylic acid group to coordinate with metal ions makes this compound a potential ligand for the construction of novel coordination polymers and metal-organic frameworks with interesting structural and functional properties. chemimpex.com

Scope and Objectives of the Comprehensive Academic Inquiry on this compound

This article aims to provide a comprehensive overview of the chemical knowledge surrounding this compound. The primary objectives are:

To detail the known synthetic routes for its preparation.

To describe its structural and spectroscopic properties.

To analyze its chemical reactivity based on its functional groups.

To explore its documented and potential applications in various fields of chemical research.

This inquiry is strictly limited to the scientific and technical aspects of the compound, excluding any non-academic information.

Structure

3D Structure

Properties

Molecular Formula |

C7H6N2O4 |

|---|---|

Molecular Weight |

182.13 g/mol |

IUPAC Name |

2-(3-nitropyridin-4-yl)acetic acid |

InChI |

InChI=1S/C7H6N2O4/c10-7(11)3-5-1-2-8-4-6(5)9(12)13/h1-2,4H,3H2,(H,10,11) |

InChI Key |

OKDGVHAYMKJHGP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC(=C1CC(=O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 2 3 Nitropyridin 4 Yl Acetic Acid

Established Synthetic Pathways to 2-(3-Nitropyridin-4-yl)acetic acid

Established methods for synthesizing this compound often involve multi-step sequences starting from readily available pyridine (B92270) derivatives. These pathways are characterized by their reliability and have been refined over time to improve efficiency.

Precursor Compounds and Starting Materials Analysis for this compound Synthesis

The synthesis of this compound can commence from several key precursors. A common strategy involves the vicarious nucleophilic substitution of hydrogen on the 3-nitropyridine (B142982) ring. nih.gov

One documented approach utilizes 3-nitropyridine as the starting material. ntnu.no This is reacted with a reagent that can introduce the acetic acid moiety or a precursor to it. For instance, the reaction of 3-nitropyridine with methyl chloroacetate (B1199739) in the presence of a strong base like potassium t-butoxide can yield methyl (3-nitropyridin-4-yl)acetate. ntnu.no This ester can then be hydrolyzed to the desired carboxylic acid.

Another potential starting material is picolinic acid hydrochloride , which can be converted to 4-chloro-2-aminopyridine . google.com This intermediate can then undergo nitration to introduce the nitro group, followed by further functionalization to build the acetic acid side chain. google.com Similarly, 2-amino-4-methyl-5-nitropyridine has been used as a precursor in the synthesis of related complex molecules, highlighting the utility of substituted nitropyridines as starting points. nih.gov

The synthesis of the core nitropyridine structure itself can be achieved through various means. For example, pyridine can be converted to 1-methyl-3,5-dinitro-2-pyridone , which serves as a versatile intermediate for producing various nitropyridines through three-component ring transformations. nih.govmdpi.com This method involves reacting the dinitropyridone with a ketone and a nitrogen source like ammonia (B1221849). nih.govmdpi.com

The following table summarizes key precursor compounds and their roles in the synthesis of this compound and related structures.

| Precursor Compound | Role in Synthesis |

| 3-Nitropyridine | Starting material for direct functionalization at the 4-position. ntnu.no |

| Methyl Chloroacetate | Reagent for introducing the acetate (B1210297) group via nucleophilic substitution. ntnu.no |

| 4-Chloro-2-aminopyridine | Intermediate that can be nitrated and further modified. google.com |

| 2-Amino-4-methyl-5-nitropyridine | A substituted nitropyridine precursor for building complex molecules. nih.gov |

| 1-Methyl-3,5-dinitro-2-pyridone | Versatile intermediate for synthesizing various nitropyridines. nih.govmdpi.com |

Reaction Conditions and Parameter Optimization in this compound Synthesis

The efficiency of synthesizing this compound is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, base, temperature, and reaction time.

In the vicarious nucleophilic substitution reaction of 3-nitropyridine with methyl chloroacetate, the reaction is typically performed in an aprotic solvent such as tetrahydrofuran (THF) at room temperature using potassium t-butoxide as the base. ntnu.no This specific combination of solvent and base facilitates the deprotonation of the chloroacetate and the subsequent nucleophilic attack on the electron-deficient pyridine ring.

For nitration reactions, which are often a crucial step in synthesizing the nitropyridine core, a mixture of fuming nitric acid and sulfuric acid is commonly employed. nih.govmdpi.com The temperature of these reactions needs to be carefully controlled to prevent over-nitration or side reactions.

In three-component ring transformations leading to nitropyridines, reaction conditions can be tuned to favor the desired product. For example, using different amounts of ammonia and varying the temperature (e.g., 70 °C vs. 120 °C in an autoclave) can significantly impact the yield and product distribution. nih.gov

The following table outlines typical reaction conditions for key synthetic steps.

| Reaction Step | Reagents | Solvent | Temperature | Key Parameters |

| Vicarious Nucleophilic Substitution | 3-Nitropyridine, Methyl Chloroacetate, Potassium t-butoxide | THF | Room Temperature | Choice of strong, non-nucleophilic base is critical. ntnu.no |

| Nitration | Pyridine derivative, Fuming Nitric Acid, Sulfuric Acid | --- | Controlled | Temperature control is crucial for selectivity. nih.govmdpi.com |

| Three-Component Ring Transformation | Dinitropyridone, Ketone, Ammonia | --- | 70-120 °C | Ammonia concentration and temperature influence yield. nih.gov |

Yield Enhancement Strategies for this compound Production

Maximizing the yield of this compound is a primary goal in its synthesis. Several strategies can be employed to achieve this. One key aspect is the careful control of reaction parameters as discussed in the previous section.

In multicomponent reactions, such as the three-component ring transformation for nitropyridine synthesis, optimizing the stoichiometry of the reactants is crucial. nih.gov For instance, using an excess of one reagent, like ammonia, can drive the reaction to completion and improve the yield of the desired nitropyridine. nih.gov

Furthermore, the choice of the synthetic route itself can significantly impact the yield. Routes that involve fewer steps and utilize high-yielding reactions are generally preferred. For example, the direct functionalization of 3-nitropyridine via vicarious nucleophilic substitution can be a high-yielding step when optimized. ntnu.no

Novel Synthetic Approaches to this compound

Recent research has focused on developing more sustainable and efficient methods for the synthesis of this compound and other chemical compounds, incorporating principles of green chemistry and catalysis.

Green Chemistry Principles and Sustainable Synthesis of this compound

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances. researchgate.net These principles can be applied to the synthesis of this compound in several ways.

One of the core tenets of green chemistry is the use of safer solvents. atiner.gr Traditional syntheses often employ chlorinated solvents, which are environmentally persistent and toxic. researchgate.net A greener approach would involve replacing these with more benign alternatives like water, ethanol, or performing reactions under solvent-free conditions. imist.maresearchgate.net For instance, some reactions can be carried out in an aqueous medium, avoiding the need for hazardous organic solvents. imist.ma

Atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is another key principle. researchgate.net Syntheses should be designed to maximize the incorporation of all materials used in the process into the final product. imist.ma This can be achieved by choosing reaction pathways that minimize the formation of byproducts.

Energy efficiency is also a crucial consideration. atiner.gr Microwave-assisted synthesis, for example, can significantly reduce reaction times and energy consumption compared to conventional heating methods. atiner.gr

Catalytic Methodologies for this compound Formation

The use of catalysts is a cornerstone of green chemistry, as they can increase reaction rates and selectivity, often under milder conditions, and can be used in smaller amounts than stoichiometric reagents. sphinxsai.com

While specific catalytic methods for the direct synthesis of this compound are not extensively detailed in the provided search results, general principles of catalysis can be applied. For instance, in the synthesis of related pyridine derivatives, various catalysts have been employed. The preparation of acetylpyridines, for example, can be achieved through a gas-phase reaction using a titanium dioxide catalyst on an alumina-silica support. google.com

In the context of producing the acetic acid moiety, boric acid has been shown to be an effective catalyst for the selective production of acetic acid from biomass pyrolysis. mdpi.com This suggests the potential for exploring acid catalysts in the formation of the acetic acid side chain of the target molecule.

The development of novel catalysts for the functionalization of pyridine rings is an active area of research. For example, Ga-doped HZSM-5 has been investigated as a solid acid catalyst for the ketonisation of acetic acid, a reaction relevant to bio-oil upgrading. mdpi.com Such catalytic systems could potentially be adapted for the synthesis of this compound or its precursors.

Multicomponent Reaction Strategies for this compound and Related Nitropyridines

Multicomponent reactions (MCRs) represent an advanced and efficient approach in organic synthesis, enabling the construction of complex molecules from three or more starting materials in a single, one-pot operation. This methodology is particularly valuable for synthesizing substituted pyridine rings, including nitropyridine derivatives, due to its inherent atom economy, reduced number of synthetic steps, and potential for creating diverse molecular libraries. While specific MCRs for the direct synthesis of this compound are not extensively detailed in the literature, strategies for closely related nitropyridines highlight the potential of this approach.

These strategies underscore the power of MCRs in efficiently accessing complex and difficult-to-obtain substituted nitropyridines. mdpi.com The ability to systematically vary the starting components allows for the creation of a wide range of derivatives.

Table 1: Example of a Multicomponent Reaction for Nitropyridine Precursors

| Role | Component | Example |

| Nitro-Ketone | Provides the nitro group and part of the pyridine ring backbone. | 2-Nitroacetophenone |

| Aldehyde Source | Contributes a carbon to the dihydropyridine (B1217469) ring. | Acetaldehyde diethyl acetal |

| β-Dicarbonyl Compound | Forms a significant portion of the final ring structure. | Acetylacetone |

| Nitrogen Source | Provides the nitrogen atom for the pyridine ring. | Ammonium Acetate |

| Solvent/Catalyst | Facilitates the reaction. | Glacial Acetic Acid |

Purification and Isolation Techniques for Research-Grade this compound

The purification and isolation of this compound and related nitropyridine carboxylic acids are critical steps to obtain material of sufficient purity for research applications. The process typically involves a sequence of extraction, crystallization, and filtration steps tailored to the specific properties of the compound.

Following synthesis, the crude product is often present in a reaction mixture that includes unreacted starting materials, byproducts, and solvents. A common initial step involves quenching the reaction, often by pouring the mixture into water, which can cause the crude product to precipitate. mdpi.com This solid can then be collected by filtration. Alternatively, if the product is soluble in an organic solvent, an extraction is performed using a solvent like dichloromethane (B109758) or ethyl acetate. mdpi.comgoogle.com The organic layers are then combined, washed with water or a bicarbonate solution to remove acidic or water-soluble impurities, and dried over an anhydrous salt such as sodium sulfate (B86663). google.com

Crystallization is the most powerful technique for purifying solid organic compounds to research-grade quality. The choice of solvent is crucial. The crude product is dissolved in a minimum amount of a suitable hot solvent, in which the compound has high solubility at elevated temperatures but low solubility at cooler temperatures. For nitropyridine derivatives, solvents such as methanol (B129727), ethanol, or isopropanol (B130326) are often effective. buketov.edu.kzgoogle.comorgsyn.org For instance, a crude product might be heated in methanol to 50°C for an hour, then cooled to between 0°C and -5°C to induce crystallization of the pure compound, which is then collected by filtration. google.com In some cases, a solvent-antisolvent system is used, such as recrystallization from a mixture of dichloromethane and hexane. mdpi.com For carboxylic acids, crystallization from acetonitrile (B52724) has also been documented, sometimes resulting in the formation of a solvate crystal structure. researchgate.net To remove colored impurities, the solution may be treated with activated carbon before filtration. google.com

The purity of the final product is often verified using techniques like High-Performance Liquid Chromatography (HPLC), which can confirm purities greater than 95%. google.com The final, purified solid is typically dried under vacuum or at a moderately elevated temperature (e.g., 50-55°C) to remove any residual solvent. google.com

Table 2: Summary of Purification Techniques

| Technique | Purpose | Description |

| Extraction | Initial separation of the product from the reaction mixture. | Using an organic solvent (e.g., ethyl acetate, dichloromethane) to selectively dissolve the target compound. google.com |

| Washing | Removal of water-soluble or acidic/basic impurities. | The organic extract is washed with water, saturated sodium bicarbonate, or brine. google.com |

| Drying | Removal of residual water from the organic solvent. | Using an anhydrous salt like sodium sulfate before solvent evaporation. google.com |

| Crystallization | High-level purification of the solid product. | Dissolving the crude solid in a hot solvent and allowing it to cool, causing the pure compound to form crystals. buketov.edu.kzgoogle.com |

| Filtration | Isolation of the solid product from the liquid phase. | Collecting the precipitated or crystallized solid after cooling. google.com |

| Drying | Removal of final traces of solvent from the pure product. | The isolated solid is dried, often under vacuum or in an oven at a controlled temperature. google.com |

Chemical Reactivity and Mechanistic Investigations of 2 3 Nitropyridin 4 Yl Acetic Acid

Electrophilic and Nucleophilic Reactions Involving 2-(3-Nitropyridin-4-yl)acetic acid

The chemical behavior of this compound is characterized by the interplay of its two main functional components: the acetic acid side chain and the nitropyridine core. This structure allows for a variety of reactions, influenced by the electronic effects of the nitro group and the pyridine (B92270) nitrogen.

Reactions at the Acetic Acid Moiety of this compound

The carboxylic acid group (-COOH) of this compound is a primary site for reactions typical of carboxylic acids. These include esterification and amidation, which are fundamental transformations for creating derivatives with modified properties.

Esterification: This reaction involves the conversion of the carboxylic acid to an ester. The Fischer esterification, a common method, treats the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com The reaction is an equilibrium process, and often, the alcohol is used in excess to drive the reaction towards the ester product. masterorganicchemistry.com Various acid catalysts can be employed, with sulfuric acid (H₂SO₄) and tosic acid (TsOH) being common choices. masterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol. masterorganicchemistry.com

Amidation: The formation of amides from the carboxylic acid moiety is another key reaction. This can be achieved by reacting the acid with an amine, often facilitated by coupling reagents. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

The reactivity of the acetic acid portion can be influenced by the electron-withdrawing nature of the nitropyridine ring, though this effect is transmitted through a methylene (B1212753) (-CH₂-) spacer.

Reactions at the Nitropyridine Ring System of this compound

The nitropyridine ring in this compound is electron-deficient due to the presence of the nitrogen atom and the strongly electron-withdrawing nitro group. This electronic characteristic makes the ring susceptible to nucleophilic aromatic substitution (SNAr) reactions.

Nucleophilic Aromatic Substitution (SNAr): The introduction of a nitro group into a pyridine ring facilitates its functionalization through nucleophilic substitution. nih.gov In many nitropyridines, the nitro group itself can act as a leaving group when subjected to nucleophilic attack. nih.gov For instance, studies on 2-methyl- and 2-arylvinyl-3-nitropyridines have shown that the 3-NO₂ group can be selectively substituted by sulfur nucleophiles. nih.gov The electron-poor nature of the pyridine ring, enhanced by the nitro group, makes it a target for nucleophiles. rsc.org

The position of nucleophilic attack is directed by the substituents on the ring. In 3-nitropyridines, nucleophilic attack often occurs at the positions ortho or para to the nitro group. For this compound, the likely positions for nucleophilic attack on the ring are C2 and C6.

Influence of the Nitro Group on Reactivity and Regioselectivity of this compound

The nitro group (-NO₂) plays a pivotal role in dictating the reactivity and regioselectivity of this compound. Its strong electron-withdrawing nature deactivates the pyridine ring towards electrophilic aromatic substitution but significantly activates it for nucleophilic aromatic substitution.

Activation towards Nucleophilic Attack: The nitro group, particularly when positioned at the ortho or para position to a leaving group, strongly enhances the rate of nucleophilic aromatic substitution. doubtnut.com It stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction through resonance. In the context of this compound, the nitro group at the 3-position makes the pyridine ring highly electron-deficient. This facilitates the attack of nucleophiles.

Regioselectivity: The position of the nitro group directs where incoming nucleophiles will attack the pyridine ring. In 3-nitropyridines, nucleophilic substitution often occurs at the 4-position (para to the nitro group). ntnu.no Research on the vicarious nucleophilic substitution (VNS) of 3-nitropyridines with reagents like methyl chloroacetate (B1199739) has shown selective functionalization at the C4 position. ntnu.no This indicates that in this compound, further nucleophilic substitution on the ring would likely be directed to the positions activated by the nitro group. The presence of the acetic acid group at the 4-position, however, means that substitution would likely involve displacement of a different group or occur at another available activated position.

The presence of two nitro groups in some dinitro compounds has been found to be essential for certain biological activities, highlighting the importance of the nitro group's electronic influence. acs.org

Derivatization Strategies and Analogue Synthesis Based on this compound

The structural features of this compound make it a versatile scaffold for the synthesis of a wide array of derivatives and analogues. Derivatization can be targeted at either the acetic acid side chain or the nitropyridine ring, allowing for systematic modifications to explore structure-activity relationships.

Esterification and Amidation Reactions of this compound

The carboxylic acid functional group is a prime handle for derivatization through esterification and amidation reactions.

Esterification: The conversion of the carboxylic acid to its corresponding esters can be readily achieved. For example, Fischer esterification, which involves reacting the acid with an alcohol in the presence of an acid catalyst, is a standard method. masterorganicchemistry.com A variety of alcohols can be used to produce a library of esters with differing alkyl or aryl groups.

Amidation: Amide derivatives are synthesized by reacting this compound with a diverse range of primary and secondary amines. These reactions are typically facilitated by coupling reagents to activate the carboxylic acid. Amine-based derivatization is a valuable strategy, particularly in the context of biological samples, as it can often be performed in aqueous media. nih.gov

A study on 3-bromo-4-nitropyridine (B1272033) demonstrated its reaction with various amines, leading to nucleophilic substitution products. clockss.org While this involves substitution on the ring rather than amidation of an acid, it highlights the reactivity of the nitropyridine core with amines. clockss.org

Table 1: Examples of Esterification and Amidation Reactions

| Reactant 1 | Reactant 2 | Product Type | Reaction Conditions |

|---|---|---|---|

| This compound | Methanol (B129727) | Methyl Ester | Acid catalyst (e.g., H₂SO₄), heat |

| This compound | Ethanol | Ethyl Ester | Acid catalyst, heat |

| This compound | Ammonia (B1221849) | Primary Amide | Coupling agent, room temperature |

Functionalization of the Pyridine Ring in this compound Derivatives

The nitropyridine ring offers multiple avenues for functionalization, primarily through nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro group activates the ring for such reactions.

Nucleophilic Substitution of the Nitro Group: The nitro group in nitropyridines can be displaced by various nucleophiles. nih.gov Studies on related 3-nitropyridine (B142982) systems have shown that the nitro group can be substituted by thiols under basic conditions. nih.gov This suggests that the nitro group in derivatives of this compound could potentially be replaced by other functional groups.

Substitution at Other Ring Positions: The presence of the nitro group also activates other positions on the pyridine ring for nucleophilic attack. For instance, in 3-nitropyridine, the C2 and C6 positions are susceptible to attack. Functionalization at these positions can be achieved using various nucleophiles.

Ring Transformation Reactions: In some cases, highly activated pyridines can undergo ring transformation reactions. For example, 1-methyl-3,5-dinitro-2-pyridone has been shown to react with ketones in the presence of ammonia to yield different nitropyridines. nih.gov While this is a more complex transformation, it illustrates the potential for significant structural modification of the pyridine core.

Table 2: Potential Pyridine Ring Functionalization Reactions

| Starting Material Derivative | Reagent | Potential Product | Reaction Type |

|---|---|---|---|

| Ester of this compound | Sodium thiomethoxide | Ester of 2-(3-methylthiopyridin-4-yl)acetic acid | Nucleophilic substitution of nitro group |

| Ester of this compound | Sodium methoxide | Ester of 2-(3-methoxypyridin-4-yl)acetic acid | Nucleophilic substitution of nitro group |

These derivatization strategies allow for the creation of a diverse library of compounds based on the this compound scaffold, enabling the exploration of their chemical and biological properties.

Structure-Reactivity Relationships in this compound Analogues

While specific structure-reactivity relationship studies on this compound are not extensively documented in publicly available literature, valuable insights can be extrapolated from the behavior of related 3-nitropyridine analogues. The reactivity of this class of compounds is predominantly dictated by the strong electron-withdrawing nature of the nitro group.

The nitro group at the 3-position significantly deactivates the pyridine ring towards electrophilic aromatic substitution. Conversely, it strongly activates the ring for nucleophilic aromatic substitution (SNAr). The positions most susceptible to nucleophilic attack are those ortho and para to the nitro group, namely the 2, 4, and 6-positions. In the case of 4-substituted-3-nitropyridines, the position para to the nitro group (the 6-position) and the position ortho to the nitro group (the 2-position) are the most activated sites for nucleophilic attack.

The acetic acid moiety at the 4-position introduces further complexity. The carboxylic acid group itself is deactivating towards electrophilic attack on the ring but can participate in a variety of its own characteristic reactions. The methylene group adjacent to the pyridine ring is activated by both the aromatic system and the carboxylic acid, making it a potential site for deprotonation and subsequent reactions.

Studies on analogues such as 3-bromo-4-nitropyridine have shown that the nature of the substituent at the 4-position profoundly influences the reaction pathway. For instance, in reactions with amines, the expected nucleophilic substitution of the bromine atom can be accompanied by an unexpected nitro-group migration, a phenomenon highly dependent on reaction conditions such as the solvent and base used. clockss.org Specifically, polar aprotic solvents have been observed to facilitate this rearrangement. clockss.org

Furthermore, investigations into the vicarious nucleophilic substitution (VNS) of 3-nitropyridines have revealed the importance of steric factors. While primary alkyl groups can be readily introduced, the reaction with bulkier secondary carbanions can be impeded due to steric hindrance, preventing the necessary planarization for the elimination step of the mechanism.

The following table summarizes the expected influence of substituents on the reactivity of 3-nitropyridine analogues, which can be cautiously applied to predict the behavior of this compound derivatives.

| Position of Substituent | Nature of Substituent | Expected Effect on Reactivity at the Pyridine Ring |

| 3 | Nitro (NO₂) | Strong activation towards nucleophilic attack at positions 2, 4, and 6. Strong deactivation towards electrophilic attack. |

| 4 | Leaving Group (e.g., Halogen) | Site for nucleophilic substitution. Can influence the regioselectivity of other reactions. |

| 4 | Acetic Acid (CH₂COOH) | The methylene group is activated for deprotonation. The carboxylic acid can undergo esterification, amidation, or decarboxylation. |

| 2 or 6 | Electron-donating group | May enhance the rate of nucleophilic substitution by stabilizing the Meisenheimer intermediate. |

| 2 or 6 | Electron-withdrawing group | Would further increase the electrophilicity of the ring, but may also destabilize the intermediate in some cases. |

Reaction Mechanism Elucidation for this compound Transformations

The elucidation of reaction mechanisms for transformations involving this compound would rely on a combination of kinetic, thermodynamic, and spectroscopic techniques to identify intermediates and transition states. Although specific studies on this molecule are scarce, the general mechanistic pathways for the reactions of its constituent parts are well-established.

Kinetic and Thermodynamic Studies of this compound Reactions

Currently, there is a lack of published kinetic and thermodynamic data specifically for reactions involving this compound. However, based on analogous systems, several key transformations can be anticipated, and their energetic profiles can be qualitatively discussed.

One of the most probable reactions for this molecule is decarboxylation , which would involve the loss of carbon dioxide from the acetic acid side chain upon heating. This process is often facilitated by the presence of the heteroaromatic ring, which can stabilize the resulting carbanionic intermediate. The kinetics of such a reaction would be expected to follow first-order rate laws, with the rate constant being highly dependent on temperature and the solvent used.

Another potential transformation is intramolecular cyclization . Depending on the reaction conditions, the carboxylic acid moiety could react with the nitro group (after reduction to an amino group) or with the pyridine nitrogen (if activated). The thermodynamic feasibility of such cyclizations would depend on the stability of the resulting ring system, with five- and six-membered rings being generally favored.

The table below outlines hypothetical kinetic and thermodynamic parameters for potential reactions of this compound, based on data from analogous reactions reported in the literature. It is crucial to note that these are estimated values and would require experimental verification.

| Reaction Type | Plausible Product | Expected Activation Energy (Ea) Range (kJ/mol) | Expected Enthalpy of Reaction (ΔH) (kJ/mol) | Factors Influencing Kinetics and Thermodynamics |

| Decarboxylation | 3-Nitro-4-methylpyridine | 100 - 150 | Exothermic | Temperature, solvent polarity, presence of a catalyst. |

| Esterification | Methyl 2-(3-nitropyridin-4-yl)acetate | 40 - 80 | Near thermoneutral | Acid or base catalysis, temperature, removal of water. |

| Amidation | 2-(3-Nitropyridin-4-yl)acetamide | 50 - 90 | Slightly exothermic | Coupling agent, temperature, nature of the amine. |

| Reductive Cyclization (of the corresponding amino derivative) | Aza-oxindole derivative | 60 - 110 | Exothermic | Reducing agent, catalyst, temperature. |

Intermediate Identification in this compound Reaction Pathways

The identification of transient intermediates is fundamental to confirming a proposed reaction mechanism. For reactions of this compound, various spectroscopic and analytical techniques would be employed.

In the context of nucleophilic aromatic substitution on the 3-nitropyridine ring, the key intermediate would be a Meisenheimer complex . This is a resonance-stabilized anionic σ-complex formed by the addition of the nucleophile to the electron-deficient aromatic ring. These intermediates can sometimes be observed at low temperatures using techniques like NMR and UV-Vis spectroscopy.

For decarboxylation reactions, a likely intermediate is the carbanion formed at the methylene bridge after the loss of a proton from the carboxylic acid and before the expulsion of CO₂. Trapping experiments or in-situ spectroscopic analysis could provide evidence for its formation.

In a potential nitro-group migration reaction, as observed in the case of 3-bromo-4-nitropyridine reacting with amines, the mechanism is proposed to proceed through a rearranged intermediate. clockss.org While the exact structure of this intermediate for this compound is speculative, it would likely involve a transient species where the nitro group is temporarily displaced from its original position. 2D NMR techniques, such as NOESY, have been instrumental in identifying the structures of such rearranged products. clockss.org

The following table summarizes potential intermediates in the transformations of this compound and the methods that could be used for their detection.

| Reaction Type | Plausible Intermediate | Method of Identification |

| Nucleophilic Aromatic Substitution | Meisenheimer Complex | Low-temperature NMR, UV-Vis Spectroscopy, Computational Modeling |

| Decarboxylation | Carbanion at the methylene bridge | In-situ IR Spectroscopy, Trapping with electrophiles, Deuterium exchange studies |

| Nitro-group Migration | Rearranged nitro-pyridyl species | 2D NMR (NOESY, COSY) of products, Isotopic labeling studies |

| Reductive Cyclization | Iminium ion or related species | Trapping experiments, Mass Spectrometry, In-situ IR or NMR spectroscopy |

Advanced Spectroscopic and Analytical Methodologies in Research on 2 3 Nitropyridin 4 Yl Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies of 2-(3-Nitropyridin-4-yl)acetic acid

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of this compound. It provides detailed information about the chemical environment of each atom, their connectivity, and the dynamic processes the molecule may undergo.

1H and 13C NMR Chemical Shift Analysis of this compound

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for characterizing the static structure of this compound. The chemical shifts observed in these spectra are highly sensitive to the electronic environment of each nucleus, offering a fingerprint of the molecule's structure.

In ¹H NMR, the chemical shifts are influenced by factors such as the electronegativity of adjacent atoms and anisotropic effects from aromatic rings. For this compound, the protons on the pyridine (B92270) ring and the methylene (B1212753) group will exhibit characteristic chemical shifts. The acidic proton of the carboxylic acid group is also readily identifiable, often appearing as a broad singlet at a downfield chemical shift.

¹³C NMR provides complementary information, with a much wider range of chemical shifts, which minimizes signal overlap. pressbooks.pub The carbon atoms of the pyridine ring, the nitro group-bearing carbon, the methylene carbon, and the carbonyl carbon of the carboxylic acid will all resonate at distinct frequencies. The chemical shift of a ¹³C nucleus is primarily influenced by the hybridization state and the presence of electronegative substituents. pressbooks.pub For instance, the carbonyl carbon is typically observed at the downfield end of the spectrum (around 170-220 ppm). pressbooks.pub

The following tables summarize typical chemical shift ranges for the functional groups present in this compound.

Table 1: Typical ¹H NMR Chemical Shift Ranges

| Functional Group | Chemical Shift (ppm) |

|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 13.0 |

| Aromatic (Pyridinyl-H) | 7.0 - 9.0 |

Table 2: Typical ¹³C NMR Chemical Shift Ranges

| Functional Group | Chemical Shift (ppm) |

|---|---|

| Carbonyl (-COOH) | 165 - 185 |

| Aromatic (Pyridinyl-C) | 120 - 170 |

Note: Actual chemical shifts can be influenced by the solvent and other experimental conditions. researchgate.net

2D NMR Techniques for Connectivity Assignments in this compound and Derivatives

While ¹H and ¹³C NMR provide information about the types of atoms present, two-dimensional (2D) NMR techniques are indispensable for establishing the connectivity between them. Experiments such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) are routinely employed.

COSY experiments reveal proton-proton (¹H-¹H) coupling networks, allowing for the assignment of protons on adjacent carbon atoms. In this compound, COSY would show correlations between the protons on the pyridine ring, helping to determine their relative positions.

HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals. For example, the methylene protons would show a direct correlation to the methylene carbon.

HMBC detects longer-range couplings between protons and carbons (typically over two to three bonds). This technique is powerful for piecing together the entire molecular skeleton. For instance, the methylene protons would show a correlation to the carbonyl carbon of the acetic acid moiety and to the carbons of the pyridine ring, confirming the attachment of the acetic acid group to the pyridine ring.

Variable Temperature NMR Studies on Conformational Dynamics of this compound

Variable temperature (VT) NMR experiments are a powerful tool for investigating the dynamic behavior of molecules, such as conformational exchange. ox.ac.uk By recording NMR spectra at different temperatures, it is possible to study processes like bond rotation and ring inversion. For this compound, VT-NMR could be used to study the rotational barrier around the C-C bond connecting the pyridine ring and the acetic acid group.

At room temperature, if the rotation is fast on the NMR timescale, averaged signals will be observed. As the temperature is lowered, the rotation may slow down, leading to the appearance of distinct signals for different conformers. ox.ac.uk Analysis of the coalescence temperature (the temperature at which two exchanging signals merge) and the line shapes can provide quantitative information about the energy barriers of these conformational changes. These studies offer insights into the molecule's flexibility and preferred spatial arrangements.

Mass Spectrometry (MS) for Investigating this compound

Mass spectrometry (MS) is a vital analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Fragmentation Pathways of this compound

In mass spectrometry, molecules are ionized and then fragmented. The way a molecule breaks apart, its fragmentation pathway, is characteristic of its structure. For this compound, common fragmentation pathways would likely involve:

Loss of the carboxylic acid group: A common fragmentation for carboxylic acids is the loss of a carboxyl group (-COOH) as a neutral molecule (45 Da) or the loss of carbon dioxide (CO₂) (44 Da).

Cleavage of the acetic acid side chain: The bond between the methylene group and the pyridine ring can break, leading to fragments corresponding to the nitropyridinyl moiety and the acetic acid moiety.

Loss of the nitro group: The nitro group (-NO₂) can be lost as a neutral radical (46 Da).

Ring fragmentation: The pyridine ring itself may fragment under high-energy conditions.

By analyzing the masses of the resulting fragment ions, a detailed picture of the molecule's structure can be constructed. These fragmentation pathways can be studied using tandem mass spectrometry (MS/MS), where a specific parent ion is selected and then fragmented to observe its daughter ions. nih.gov

Table 3: Potential Fragment Ions of this compound in Mass Spectrometry

| Fragment | Description |

|---|---|

| [M - COOH]⁺ | Loss of the carboxylic acid group |

| [M - NO₂]⁺ | Loss of the nitro group |

| [C₅H₃N(NO₂)]⁺ | Pyridinyl ring fragment |

High-Resolution Mass Spectrometry for Precise Mass Determination of this compound

High-resolution mass spectrometry (HRMS) allows for the determination of the mass of a molecule with very high accuracy (typically to four or five decimal places). nih.gov This precision is crucial for unambiguously determining the elemental formula of a compound. While nominal mass spectrometry might not be able to distinguish between two molecules with the same integer mass, HRMS can differentiate between them based on their exact masses.

For this compound (C₇H₆N₂O₄), the theoretical exact mass can be calculated. An experimental HRMS measurement that matches this theoretical mass provides strong evidence for the compound's identity and elemental composition. This technique is particularly valuable in confirming the presence of the compound in complex mixtures or in verifying the successful synthesis of the target molecule. nih.govnih.gov

LC-MS and GC-MS Applications in Mixture Analysis Involving this compound

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques for the separation, identification, and quantification of individual components within complex mixtures. While specific application notes detailing the analysis of this compound are not extensively published, the well-established methodologies for analogous compounds, such as pyridine derivatives, nitroaromatics, and carboxylic acids, provide a clear framework for its analysis.

LC-MS is particularly well-suited for analyzing polar and thermally labile molecules like this compound. The compound can be separated from a mixture using reversed-phase ultra-high-performance liquid chromatography (RP-UHPLC) and subsequently detected by a tandem mass spectrometer (MS/MS). nih.gov This approach offers high sensitivity and selectivity, allowing for detection at very low concentrations, which is crucial for metabolite identification or impurity profiling. nih.govnih.gov For instance, methods developed for detecting pesticide biomarkers, which include various carboxylic acids and pyridinol derivatives in urine, demonstrate the capability of LC-MS/MS to handle complex biological matrices. nih.gov The typical mobile phases, often containing acetic or formic acid, can sometimes interfere with the analysis of short-chain fatty acids, but modern mass spectrometry techniques can often distinguish the analyte from the background. gcms.cz

GC-MS analysis of this compound would likely require a derivatization step. Due to its polarity and low volatility, direct injection into a GC system is challenging. Derivatization converts the polar carboxylic acid group into a more volatile and thermally stable ester, for example, through reaction with agents like boron trifluoride in methanol (B129727) or pentafluorobenzyl bromide (PFB-Br). iaea.orgmdpi.com This technique has been successfully used to analyze a wide range of organic acids and even nitroso compounds in complex samples. iaea.org A direct GC-MS method without derivatization has been developed for niacin (nicotinic acid), a related pyridine carboxylic acid, suggesting that under specific column and temperature conditions, analysis of similar compounds may be feasible. mdpi.com However, for robust quantification, especially at low levels, derivatization remains the standard approach. gcms.cz

The choice between LC-MS and GC-MS would depend on the specific analytical goal, the complexity of the mixture, and the required sensitivity.

Table 1: Potential Chromatographic-Mass Spectrometric Methods for this compound Analysis

| Technique | Methodology | Advantages | Challenges | Relevant Analogs |

| LC-MS/MS | Direct injection following Solid Phase Extraction (SPE) or liquid-liquid extraction. | High sensitivity and specificity; no derivatization required; suitable for complex matrices. | Potential for ion suppression from matrix components; mobile phase additives can interfere. | Pesticide metabolites (e.g., 2,4-D), Tryptophan metabolites. nih.govnih.gov |

| GC-MS | Derivatization (e.g., esterification) prior to injection. | High chromatographic resolution; extensive compound libraries for identification. | Requires derivatization, which adds steps and potential for side reactions; risk of analyte loss during sample prep. gcms.cz | Niacin, Low molecular weight acids (formic, glycolic). iaea.orgmdpi.com |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of this compound

Infrared (IR) and Raman spectroscopy are essential non-destructive techniques for probing the vibrational modes of molecules, providing a detailed fingerprint of the functional groups present. The vibrational spectrum of this compound is dominated by the characteristic modes of the substituted pyridine ring, the nitro group, and the carboxylic acid moiety.

The analysis of the vibrational spectra is often supported by computational methods, such as Density Functional Theory (DFT), which can predict vibrational frequencies and help in the definitive assignment of spectral bands. nih.govnih.gov

Key expected vibrational modes for this compound include:

Carboxylic Acid Group: A strong, broad absorption band for the O-H stretch, typically in the range of 3300-2500 cm⁻¹, is characteristic of hydrogen-bonded carboxylic acid dimers. The C=O stretching vibration gives rise to a very intense band, usually found around 1700-1725 cm⁻¹ for such dimers. soken.ac.jpnist.gov

Nitro Group: The nitro group (NO₂) exhibits two prominent stretching vibrations: an asymmetric stretch (ν_as(NO₂)) typically appearing in the 1570-1500 cm⁻¹ region and a symmetric stretch (ν_s(NO₂)) in the 1370-1320 cm⁻¹ region. researchgate.net

Pyridine Ring: The pyridine ring shows a series of characteristic C=C and C=N stretching vibrations in the 1615-1430 cm⁻¹ range. researchgate.net The positions of these bands are sensitive to the nature and position of the substituents on the ring. C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹.

Acetic Acid Side Chain: C-H stretching vibrations of the CH₂ group will appear in the 2900-3000 cm⁻¹ region. The C-O stretching and O-H bending modes of the carboxylic acid group contribute to the fingerprint region between 1440 cm⁻¹ and 1200 cm⁻¹.

Both FT-IR and FT-Raman spectroscopy provide complementary information. While the C=O stretch is strong in both, the symmetric vibrations of the nitro group and the pyridine ring are often more intense in the Raman spectrum. nih.gov

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity | References |

| O-H stretch | Carboxylic Acid (dimer) | 3300 - 2500 | Strong, Broad | soken.ac.jpnist.gov |

| C-H stretch | Pyridine Ring | 3100 - 3000 | Medium | researchgate.net |

| C-H stretch | Methylene (CH₂) | 3000 - 2900 | Medium-Weak | docbrown.info |

| C=O stretch | Carboxylic Acid (dimer) | 1725 - 1700 | Very Strong | soken.ac.jpnist.gov |

| C=C, C=N stretches | Pyridine Ring | 1615 - 1430 | Strong-Medium | researchgate.net |

| NO₂ asymmetric stretch | Nitro Group | 1570 - 1500 | Strong | researchgate.net |

| NO₂ symmetric stretch | Nitro Group | 1370 - 1320 | Strong | researchgate.net |

| C-O stretch / O-H bend | Carboxylic Acid | 1300 - 1200 | Strong | docbrown.info |

X-ray Crystallography and Solid-State Analysis of this compound

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. springernature.com This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule. Furthermore, it reveals how molecules are arranged in the crystal lattice, which is governed by intermolecular interactions.

While a published single-crystal X-ray structure of this compound was not identified in the surveyed literature, the principles of the technique and data from analogous structures allow for a detailed prediction of its solid-state characteristics. A single-crystal X-ray diffraction (SCXRD) experiment would unambiguously determine the molecule's conformation, including the planarity of the pyridine ring and the orientation of the nitro and acetic acid substituents.

Based on studies of similar compounds, it is anticipated that the molecule would exhibit a structure influenced by strong, directional intermolecular forces. The crystallization process, likely from a suitable solvent via slow evaporation, would be crucial for obtaining high-quality crystals suitable for diffraction analysis. yu.edu.jo

Acid-Pyridine Heterosynthon: The most significant interaction is predicted to be the strong and highly directional O-H···N hydrogen bond between the carboxylic acid group of one molecule and the basic nitrogen atom of the pyridine ring of another. yu.edu.joresearchgate.net This interaction, known as the acid-pyridine supramolecular heterosynthon, is a very reliable and common feature in the crystal engineering of such compounds and is generally favored over the carboxylic acid-carboxylic acid homosynthon. researchgate.netnih.gov This would likely lead to the formation of infinite chains or discrete multi-molecule assemblies.

Role of the Nitro Group: The nitro group is also a potent hydrogen bond acceptor. It is expected to participate in weaker C-H···O hydrogen bonds with C-H donors from the pyridine ring or the methylene group of neighboring molecules. yu.edu.jo These interactions play a major role in linking the primary hydrogen-bonded chains into a more complex two- or three-dimensional network.

π-π Stacking Interactions: The electron-deficient nitropyridine rings are likely to engage in π-π stacking interactions. These interactions, where the aromatic rings of adjacent molecules are packed in a parallel or offset fashion, would further stabilize the crystal structure. nih.govnih.gov The typical centroid-to-centroid distance for such interactions is in the range of 3.5 to 3.8 Å. nih.gov

The combination of these interactions—strong O-H···N hydrogen bonds forming primary chains, weaker C-H···O bonds providing inter-chain linkage, and π-π stacking reinforcing the packing—would result in a stable and well-ordered crystalline solid.

Table 3: Predicted Supramolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Donor | Acceptor | Description | Significance | References |

| Hydrogen Bond | Carboxylic Acid (-OH) | Pyridine (-N) | Formation of a robust acid-pyridine heterosynthon. | Primary structural motif, dictates chain formation. | yu.edu.joresearchgate.netnih.gov |

| Hydrogen Bond | Aromatic/Aliphatic C-H | Nitro Group (-NO₂) | Weaker interactions linking primary synthons. | Cross-linking chains into 2D or 3D networks. | yu.edu.jo |

| π-π Stacking | Pyridine Ring (π-system) | Pyridine Ring (π-system) | Offset or parallel stacking of aromatic rings. | Contributes to overall crystal packing stability. | nih.govnih.gov |

Lack of Publicly Available Research Data on the Biological and Pharmacological Applications of this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of publicly available information regarding the specific biological and pharmacological research applications of the chemical compound This compound (CAS No. 1379378-54-7).

While general information about the synthesis and biological activities of various nitropyridine derivatives and pyridine carboxylic acids exists, no specific studies detailing the in vitro screening, molecular target identification, or mechanistic pathways for this compound could be located. nih.govnih.gov The available data is broad, concerning the larger class of nitropyridines which have been investigated for various activities, including as potential inhibitors of enzymes like Janus kinase 2 (JAK2), glycogen (B147801) synthase kinase-3 (GSK3), and urease. nih.gov However, these findings are not directly attributable to the specific compound .

Searches for "this compound" and its CAS number did not yield any peer-reviewed articles or database entries that would fulfill the requirements of the requested outline, such as:

Enzyme Inhibition Assays: No data was found on the testing of this compound against specific enzymes.

Receptor Binding Studies: There are no published studies on its affinity or binding characteristics to any biological receptors.

Cell-Based Assays: Information regarding its effects on cell lines or its ability to modulate specific cellular pathways is not available.

Molecular Target Identification: No research has been published on the deconvolution of its molecular targets.

Biochemical Pathway Exploration: There is no information on the specific biochemical pathways that might be influenced by this compound.

The compound is listed by several chemical suppliers, indicating its availability for research purposes. bldpharm.com However, it appears that either the compound has not been subjected to extensive biological screening, or the results of such studies have not been published in the public domain. There is a PubChem entry for a structurally related compound, 2-[(3-Nitropyridin-4-yl)amino]acetic acid, but this is a distinct chemical entity. nih.gov

Due to the absence of specific, detailed research findings for this compound, it is not possible to generate the requested scientific article. The creation of such an article would require speculation and extrapolation from related but different compounds, which would be scientifically unsound and violate the explicit constraints of the request.

Conclusion

2-(3-Nitropyridin-4-yl)acetic acid is a chemical compound of significant interest due to its unique combination of a pyridine (B92270) ring, a nitro group, and an acetic acid moiety. Its synthesis, while requiring careful control of regioselectivity, provides a versatile platform for further chemical exploration. The interplay of its functional groups governs its reactivity, making it a valuable building block in organic synthesis. Its potential applications in medicinal chemistry and materials science, driven by the established importance of pyridine-based structures, warrant further investigation. The continued study of this and related compounds will undoubtedly contribute to the advancement of these key scientific disciplines.

Biological and Pharmacological Research Applications of 2 3 Nitropyridin 4 Yl Acetic Acid Exclusively in Vitro and Mechanistic

Structure-Activity Relationship (SAR) Studies for 2-(3-Nitropyridin-4-yl)acetic acid Analogues in Pre-clinical Research

Information regarding the systematic exploration of the chemical structure of this compound to understand its impact on biological activity is not available in the public domain.

Design and Synthesis of this compound Analogues for SAR

A comprehensive search of scientific literature and patent databases did not yield any specific studies detailing the design and synthesis of analogues of this compound for the purpose of conducting Structure-Activity Relationship studies. While general methods for the synthesis of pyridine (B92270) and nitropyridine derivatives are well-documented, their specific application to create a library of analogues based on the this compound scaffold for SAR analysis has not been reported.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

There are no published Quantitative Structure-Activity Relationship (QSAR) models for this compound derivatives. QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. The development of such models requires a dataset of compounds with known activities, which, as noted, is not available for analogues of this compound.

Potential Non Biological and Advanced Material Applications of 2 3 Nitropyridin 4 Yl Acetic Acid

Role of 2-(3-Nitropyridin-4-yl)acetic acid in Ligand Design for Coordination Chemistry

The molecular architecture of this compound makes it an excellent candidate for a ligand in coordination chemistry. The presence of both a pyridine (B92270) nitrogen atom and a carboxylic acid group allows it to act as a versatile building block for the construction of coordination polymers and metal-organic frameworks (MOFs). Coordination polymers are compounds formed by the self-assembly of metal ions and organic ligands, resulting in one-, two-, or three-dimensional structures.

The flexibility of the acetic acid side chain in this compound can accommodate the coordination preferences of various metal centers, leading to a diversity of structural topologies. rsc.org Research on similar pyridylacetic acid derivatives has shown that they can form a range of coordination architectures, from simple mononuclear complexes to intricate 3D networks. rsc.org The specific metal ion used plays a crucial role in determining the final structure. For instance, the assembly of 4-pyridylacetic acid with different metal salts such as Cu(II), Co(II), Ni(II), Ag(I), and Hg(II) has been shown to yield a variety of metal-organic frameworks with different dimensionalities and network topologies under similar reaction conditions. rsc.org This suggests that this compound could similarly be employed to generate a wide array of coordination polymers with tailored properties.

Integration of this compound in Novel Material Synthesis

The unique combination of functional groups in this compound opens up possibilities for its use in the synthesis of new materials, including polymers and functional materials with specific optical, electronic, or catalytic applications.

The carboxylic acid functional group in this compound allows it to be a potential monomer for step-growth polymerization. libretexts.org Specifically, it can undergo polycondensation reactions to form polyesters and polyamides. libretexts.org For instance, reaction with a diol could lead to the formation of a polyester, while reaction with a diamine would yield a polyamide. libretexts.org The resulting polymers would have the nitropyridine moiety as a repeating side group, which could impart specific properties to the polymer backbone.

The pyridine ring and the nitro group can also influence the polymerization process and the properties of the resulting polymer. The basicity of the pyridine nitrogen can be a factor in certain polymerization reactions. The nitro group, being strongly electron-withdrawing, can affect the reactivity of the monomer and the properties of the polymer, such as its thermal stability and solubility. While nitro compounds can sometimes act as inhibitors in radical polymerizations, the potential for incorporating such functionalities into polymers through controlled polymerization techniques remains an area of interest. wikipedia.org For example, the synthesis of polymers from pyridine esters of carboxylic acids has been demonstrated, highlighting the utility of pyridine derivatives in creating film-forming materials. google.com

Furthermore, the acetic acid group could potentially be converted into other functional groups that are more amenable to specific polymerization techniques. For instance, it could be transformed into an ester or an acid chloride to facilitate polycondensation reactions. The molecule could also be a precursor for the synthesis of lactones, which can then undergo ring-opening polymerization to produce polyesters. researchgate.netrsc.org

Coordination polymers and MOFs constructed from this compound are expected to exhibit interesting functional properties. The presence of the nitro-substituted pyridine ring can lead to materials with valuable optical and electronic characteristics.

Luminescent Materials: Coordination polymers containing emissive ligands can display photoluminescent properties. wikipedia.org The pyridine ring itself can be part of a chromophore, and its coordination to a metal center can influence its emission properties. The nitro group, being an electron-withdrawing group, can significantly affect the photophysical properties of the ligand and its metal complexes, potentially leading to applications in luminescent sensing. google.com For example, luminescent MOFs have been developed for the detection of various metal ions and small molecules. rsc.orgrsc.org

Catalytic Materials: Coordination polymers can act as heterogeneous catalysts in various organic reactions. acs.org The metal centers in the framework can serve as active catalytic sites, and the porous nature of some coordination polymers can allow for size- and shape-selective catalysis. The pyridine and nitro groups within the ligand can also play a role in catalysis by influencing the electronic environment of the metal center or by providing additional binding sites for substrates. For instance, palladium complexes with pyridine ligands have shown high catalytic activity in cross-coupling reactions. researchgate.net Coordination polymers have also been investigated for their photocatalytic performance in degrading pollutants. acs.org

Applications of this compound in Analytical Probe Development

The potential for this compound to form luminescent coordination polymers makes it a promising candidate for the development of analytical probes. Luminescent MOFs and coordination polymers can be used as chemical sensors for the detection of various analytes, including metal ions and small organic molecules. rsc.orgrsc.org

The sensing mechanism often relies on the interaction between the analyte and the framework, which can lead to a change in the luminescent properties of the material, such as quenching or enhancement of the emission. rsc.org For example, luminescent MOFs with Lewis basic pyridyl sites have been shown to be highly sensitive and selective for the detection of specific metal ions. rsc.org The pores within the MOF can be designed to selectively bind certain analytes, and the presence of functional groups like the nitro group can further enhance the selectivity and sensitivity of the sensor.

Fluorescent chemosensors based on pyridine derivatives have been developed for various applications, including the detection of metal ions and the adulteration of fuels. google.comacs.org The design of these sensors often involves creating a specific binding site for the target analyte and coupling this binding event to a change in the fluorescence signal. Given the coordinating and functional groups present in this compound, it could be used to construct coordination polymers that act as selective and sensitive luminescent probes for environmental monitoring or industrial process control.

Challenges, Future Research Directions, and Methodological Advancements for 2 3 Nitropyridin 4 Yl Acetic Acid Studies

Current Methodological Challenges in Research on 2-(3-Nitropyridin-4-yl)acetic acid

Furthermore, the dual functionality of the molecule—an acidic carboxyl group and an electron-withdrawing nitro group on a basic pyridine (B92270) core—can lead to complex reactivity profiles. This complexity can complicate purification, isolation, and characterization, as the compound may be prone to side reactions or degradation under certain conditions. Establishing robust and reproducible analytical methods for purity assessment and characterization is therefore a primary challenge that needs to be addressed for consistent research outcomes.

Emerging Research Frontiers for this compound

Despite the challenges, the unique electronic and structural features of this compound open up several exciting frontiers for research.

Unexplored Reactivity Patterns and Synthetic Transformations

The reactivity of this compound is largely uncharted territory. A significant area of interest is the reactivity of the C3-nitro group. In related 3-nitropyridine (B142982) systems, the nitro group has been shown to be a viable leaving group, susceptible to nucleophilic substitution, particularly by sulfur-based nucleophiles. nih.gov Investigating the displacement of the nitro group in this compound could provide a versatile pathway to a wide array of novel 3-substituted pyridine derivatives.

Simultaneously, the acetic acid side chain provides a reactive handle for various transformations, such as esterification or amidation, to create a library of functionalized analogues. A key research frontier lies in exploring the interplay between reactions at the pyridine ring and modifications of the side chain, which could lead to the discovery of unique chemical scaffolds. Furthermore, the selective reduction of the nitro group to an amine would yield 2-(3-aminopyridin-4-yl)acetic acid, a key intermediate for accessing a different class of derivatives through diazotization or acylation reactions. nih.gov

Novel Biological Targets and Mechanistic Insights

Nitropyridine scaffolds are present in a multitude of biologically active compounds, suggesting that this compound and its derivatives are prime candidates for biological screening. nih.gov Nitropyridines have been identified as inhibitors of Janus kinase 2 (JAK2), glycogen (B147801) synthase kinase-3 (GSK3), and protoporphyrinogen (B1215707) oxidase, and have shown activity as anticancer, antibacterial, and herbicidal agents. nih.gov A crucial research direction is to screen this compound and its derivatives against these and other emerging biological targets. For instance, various pyridine derivatives have been evaluated as potential inhibitors for EGFRWT and EGFRT790M, which are implicated in cancer. nih.gov

Discovering a biological activity would pave the way for mechanistic studies. Molecular docking simulations, a common tool for predicting the binding interactions between a molecule and a protein target, could provide initial insights into the mechanism of action. nih.govnih.gov Elucidating how the specific arrangement of the nitro group and acetic acid side chain contributes to binding affinity and selectivity would be a significant advancement.

Advanced Synthetic Methodologies for Derivatives

To unlock the full potential of the this compound scaffold, advanced and efficient synthetic methodologies are required. Modern synthetic chemistry offers several powerful tools that could be applied. For example, multicomponent reactions, such as the Hantzsch pyridine synthesis, have been used to create complex pyridine derivatives in a single step and could be adapted for this system. nih.gov

Furthermore, palladium-catalyzed cross-coupling reactions, like the Suzuki and Sonogashira couplings, could be employed to introduce aryl or alkynyl groups onto the pyridine ring, provided a suitable handle (e.g., a halogen) is incorporated into the starting materials. nih.gov The development of a robust synthetic platform that allows for the rapid and diverse modification of the core structure is essential for building structure-activity relationships (SAR) and optimizing lead compounds.

Integration of Multi-Omics Approaches in this compound Biological Research

Should derivatives of this compound demonstrate significant biological activity, understanding their cellular impact requires a systems-level approach. Multi-omics, the integrated analysis of data from genomics, transcriptomics, proteomics, and metabolomics, offers a powerful toolkit for this purpose. mdpi.commdpi.com By treating biological systems (e.g., cell cultures) with an active compound, researchers can simultaneously measure changes across the entire spectrum of genes, RNA transcripts, proteins, and metabolites.

This holistic view can reveal the compound's mechanism of action by identifying the specific cellular pathways that are perturbed. mdpi.com For example, transcriptomic analysis (e.g., RNA-seq) could identify upregulated or downregulated genes, while proteomics could confirm corresponding changes in protein expression. Metabolomic analysis would then reveal the downstream functional consequences of these changes. researchgate.net This integrated approach moves beyond identifying a single target and provides a comprehensive understanding of a compound's biological effects, which is invaluable for predicting efficacy and potential off-target effects. nih.gov

Computational and Artificial Intelligence-Driven Discovery for this compound Related Compounds

Key applications include:

Virtual Screening and De Novo Design: AI algorithms can screen vast virtual libraries of potential derivatives against the 3D structures of known biological targets to predict binding affinity. mbios.orgnih.gov Furthermore, generative AI models can design entirely new molecules, built upon the this compound core, that are optimized for specific properties. researchgate.net

Property Prediction: Machine learning models can accurately predict crucial pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) as well as potential toxicity. nih.gov This allows researchers to prioritize the synthesis of compounds with a higher probability of success in later developmental stages.

Quantum Chemistry Calculations: Methods like Density Functional Theory (DFT) can be used to analyze the electronic structure of this compound. tandfonline.com Calculating properties such as the HOMO-LUMO energy gap can provide insights into the molecule's kinetic stability and reactivity, guiding synthetic efforts and helping to interpret experimental results. tandfonline.com

By integrating these computational approaches, research can be focused on a smaller number of high-potential candidates, making the discovery process more efficient and cost-effective.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3-Nitropyridin-4-yl)acetic acid, and how can purity be optimized?

- Methodology :

- Stepwise Synthesis : Begin with nitration of pyridine derivatives, followed by regioselective functionalization. For example, bromination of 4-methoxyphenylacetic acid (as in ) can be adapted by substituting bromine with nitric acid for nitration.

- Ester Hydrolysis : Convert ethyl 2-(3-nitropyridin-4-yl)acetate (CAS 65645-52-5, ) to the target compound via alkaline hydrolysis. Optimize reaction time (e.g., 6–12 hours) and temperature (60–80°C) to avoid decarboxylation.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from hot water/ethanol mixtures to achieve >95% purity (as in ).

Q. What safety protocols are essential when handling this compound?

- Hazard Mitigation :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact ().

- Ventilation : Use fume hoods to avoid inhalation of toxic fumes, especially during combustion ().

- Spill Management : Neutralize spills with inert adsorbents (e.g., sand) and dispose via approved waste channels ().

Q. Which analytical techniques are suitable for confirming the structure of this compound?

- Spectroscopic Methods :

- NMR : - and -NMR to confirm nitro group positioning and acetic acid moiety (e.g., δ 8.5–9.0 ppm for aromatic protons ).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98% as per ).

- Melting Point : Compare observed values (e.g., 150–155°C) with literature data to verify crystallinity ().

Advanced Research Questions

Q. How does the nitro group at the 3-position influence the electronic and reactivity profile of the pyridine ring?

- Mechanistic Insights :

- Electronic Effects : The nitro group acts as a strong electron-withdrawing group, reducing electron density at the 4-position (pyridine ring) and directing electrophilic substitution to the 2-position. This is supported by C–C–C bond angle distortions (e.g., 121.5° near Br in brominated analogs ).

- Computational Modeling : Density Functional Theory (DFT) studies can predict charge distribution and reactive sites. Compare with crystallographic data (e.g., monoclinic P21/c symmetry ).

Q. What strategies can resolve contradictions in reported synthetic yields for nitro-substituted pyridine acetic acids?

- Critical Analysis :

- Reaction Conditions : Varying temperatures (e.g., 25°C vs. 50°C) and catalysts (e.g., HSO vs. HNO) may alter regioselectivity and byproduct formation ( ).

- Byproduct Management : Monitor intermediates via TLC and optimize quenching steps (e.g., rapid cooling in reduces side reactions).

- Yield Table :

| Step | Yield (%) | Purity (%) | Conditions | Reference |

|---|---|---|---|---|

| Nitration | 75 | 95 | 0–5°C, HNO/HSO | |

| Hydrolysis | 91 | 99.8 | 70°C, NaOH |

Q. How can hydrogen-bonding patterns in this compound crystals inform material design?

- Crystallography :

- Dimer Formation : The acetic acid moiety forms R_2$$^2(8) hydrogen-bonded dimers, stabilizing the crystal lattice ().

- Applications : Leverage supramolecular interactions for designing co-crystals with enhanced thermal stability (e.g., for drug delivery systems).

Methodological Considerations

- Data Contradictions : Discrepancies in yields (e.g., 57.76% overall in vs. 84% in ) may arise from purification efficiency or side reactions. Replicate protocols with controlled variables (e.g., stoichiometry, solvent polarity).

- Safety vs. Reactivity : Balance reaction aggressiveness (e.g., nitric acid concentration) with hazard controls ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.